molecular formula C9H10O3 B12535652 1,3-Benzenediol, 5-(2-propenyloxy)- CAS No. 813414-06-1

1,3-Benzenediol, 5-(2-propenyloxy)-

Cat. No.: B12535652
CAS No.: 813414-06-1
M. Wt: 166.17 g/mol
InChI Key: KZWFZWQPOXILJM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 5-(2-propenyloxy)- typically involves the alkylation of resorcinol. One common method is the reaction of resorcinol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar alkylation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 5-(2-propenyloxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The propenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives.

Scientific Research Applications

1,3-Benzenediol, 5-(2-propenyloxy)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of skin disorders.

    Industry: It is used in the production of polymers and resins, where its unique chemical properties can enhance the performance of the final products.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 5-(2-propenyloxy)- is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity could be related to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

1,3-Benzenediol, 5-(2-propenyloxy)- can be compared with other similar compounds such as:

    Resorcinol (1,3-Benzenediol): The parent compound, which lacks the propenyloxy group.

    Hydroquinone (1,4-Benzenediol): An isomer of resorcinol with hydroxyl groups in the para position.

    Catechol (1,2-Benzenediol): Another isomer with hydroxyl groups in the ortho position.

Properties

CAS No.

813414-06-1

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

5-prop-2-enoxybenzene-1,3-diol

InChI

InChI=1S/C9H10O3/c1-2-3-12-9-5-7(10)4-8(11)6-9/h2,4-6,10-11H,1,3H2

InChI Key

KZWFZWQPOXILJM-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=CC(=C1)O)O

Origin of Product

United States

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